Enzalutamide

androgen receptor pharmacology competitive binding assay prostate cancer therapeutics

Enzalutamide (MDV3100) is a second-generation AR inhibitor with 5–8× higher AR binding affinity versus bicalutamide and zero agonist activity in AR-overexpressing models. IC50: 36 nM (LNCaP). The established reference standard for preclinical xenograft studies, CYP3A4 induction benchmarking, and AR mutation profiling (active against W741C, F876L, T878A). Superior SUCRA ranking (84.22%) for metastasis-free survival makes it the definitive nmCRPC comparator. Distinct pharmacology vs. apalutamide/darolutamide precludes class-based substitution. Standard murine dose: 10 mg/kg oral. Research-grade only.

Molecular Formula C21H16F4N4O2S
Molecular Weight 464.4 g/mol
CAS No. 915087-33-1
Cat. No. B1683756
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEnzalutamide
CAS915087-33-1
SynonymsMDV3100;  MDV 3100;  MDV-3100;  Enzalutamide brand name: Xtandi.
Molecular FormulaC21H16F4N4O2S
Molecular Weight464.4 g/mol
Structural Identifiers
SMILESCC1(C(=O)N(C(=S)N1C2=CC(=C(C=C2)C(=O)NC)F)C3=CC(=C(C=C3)C#N)C(F)(F)F)C
InChIInChI=1S/C21H16F4N4O2S/c1-20(2)18(31)28(12-5-4-11(10-26)15(8-12)21(23,24)25)19(32)29(20)13-6-7-14(16(22)9-13)17(30)27-3/h4-9H,1-3H3,(H,27,30)
InChIKeyWXCXUHSOUPDCQV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Appearancewhite solid powder
SolubilityInsoluble
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Enzalutamide CAS 915087-33-1: Androgen Receptor Inhibitor Technical Specification and Procurement Reference


Enzalutamide (MDV3100) is a second-generation, non-steroidal androgen receptor (AR) inhibitor with a molecular weight of 464.44 g/mol and molecular formula C21H16F4N4O2S . It binds competitively to the AR ligand-binding domain and inhibits AR nuclear translocation, DNA binding, and coactivator recruitment [1]. In LNCaP prostate cancer cells, enzalutamide inhibits AR-mediated transcriptional activation with an IC50 of 36 nM . Unlike first-generation antiandrogens, enzalutamide demonstrates no detectable agonist activity in AR-overexpressing prostate cancer cells [1]. The compound is soluble in DMSO (≥92 mg/mL) and ethanol (≥24 mg/mL) but insoluble in water, characteristics relevant to in vitro handling and formulation development .

Enzalutamide CAS 915087-33-1: Why Second-Generation AR Inhibitors Cannot Be Interchanged Without Comparative Evidence


Despite belonging to the same therapeutic class of androgen receptor pathway inhibitors, enzalutamide exhibits distinct molecular pharmacology, blood-brain barrier penetration, and adverse event profiles that preclude direct substitution with apalutamide, darolutamide, or first-generation agents [1]. Differences in AR binding affinity, CNS penetrance (brain-plasma ratio approximately 27% for enzalutamide versus 2-3% for darolutamide), and cytochrome P450 induction potential create meaningful divergence in both on-target potency and off-target risk [2][3]. These distinctions manifest in clinical practice as differential tolerability, drug-drug interaction management requirements, and patient-specific considerations that demand evidence-based selection rather than class-based interchangeability [4].

Enzalutamide CAS 915087-33-1: Quantitative Differentiation Evidence Against Bicalutamide, Apalutamide, and Darolutamide


AR Binding Affinity: Enzalutamide Demonstrates 5- to 8-Fold Higher Affinity Versus First-Generation Bicalutamide

In competitive radioligand displacement assays using 16β-[18F]fluoro-5α-DHT (18F-FDHT) in AR-overexpressing LNCaP cells, enzalutamide demonstrates 5- to 8-fold higher binding affinity for the androgen receptor compared to the first-generation antiandrogen bicalutamide [1]. The binding affinity of enzalutamide is approximately threefold lower than that of the natural ligand dihydrotestosterone (DHT), positioning it as a potent competitive antagonist without partial agonist activity [1].

androgen receptor pharmacology competitive binding assay prostate cancer therapeutics

Blood-Brain Barrier Penetration: Enzalutamide Brain-Plasma Ratio of 27% Versus Darolutamide's 2-3%

Preclinical whole-body autoradiography studies in rodents demonstrate that enzalutamide achieves a brain-plasma concentration ratio of approximately 27%, representing moderate blood-brain barrier (BBB) penetration [1][2]. In contrast, darolutamide exhibits a brain-plasma ratio of only 2-3%, reflecting >25-fold lower BBB penetration [2]. This differential CNS exposure has been mechanistically linked to enzalutamide's off-target inhibition of GABA-A receptors, which contributes to an increased incidence of seizure and other CNS-related adverse events [3].

blood-brain barrier permeability CNS adverse event risk pharmacokinetics

Metastasis-Free Survival Superiority: Enzalutamide Demonstrates Higher SUCRA Ranking (84.22%) Versus Darolutamide (73.45%) in nmCRPC Network Meta-Analysis

A 2025 systematic review and Bayesian network meta-analysis of novel androgen receptor inhibitors in non-metastatic castration-resistant prostate cancer (nmCRPC) reported that enzalutamide demonstrated the greatest efficacy for metastasis-free survival (MFS) among all evaluated agents, with a surface under the cumulative ranking curve (SUCRA) value of 84.22% [1]. This compares favorably to darolutamide, which achieved a SUCRA of 73.45% for the same MFS endpoint [1]. Apalutamide demonstrated the greatest benefit in overall survival (OS) and time to PSA progression (TTPP) endpoints, while darolutamide was most effective for progression-free survival (PFS) [1].

metastasis-free survival network meta-analysis nmCRPC outcomes

AR Protein Stability Regulation: Enzalutamide Reduces AR Protein Expression More Potently Than Darolutamide and Apalutamide in LNCaP Cells

In a systematic head-to-head comparison of bicalutamide, enzalutamide, apalutamide, and darolutamide using identical experimental setups in LNCaP prostate cancer cells, enzalutamide and bicalutamide reduced AR-responsive PROSTEIN mRNA levels to approximately 0.10-fold of baseline [1]. In contrast, apalutamide and darolutamide reduced PROSTEIN mRNA levels only to approximately 0.40-fold, indicating less complete suppression of AR-mediated transcriptional activity [1]. AR protein level reduction was detectable within 4 hours of enzalutamide treatment, preceding the observed reduction in AR-mediated gene transactivation, which occurred after 6 hours [1].

AR protein degradation androgen receptor stability antiandrogen mechanism

Drug-Drug Interaction Profile: Enzalutamide as Strong CYP3A4 Inducer Requires Distinct Co-Medication Management Versus Darolutamide

Enzalutamide is characterized as a strong inducer of CYP3A4 and a moderate inducer of CYP2C9 and CYP2C19 in humans [1]. It is primarily metabolized by CYP3A4 and CYP2C8 to its pharmacologically active metabolite N-desmethyl enzalutamide [2]. This induction profile necessitates dose adjustment of co-administered CYP3A4 substrates and mandates avoidance of narrow therapeutic index drugs metabolized by CYP2C9, CYP2C19, or CYP3A4 [3]. In contrast, darolutamide exhibits a distinct drug interaction profile with lower CYP induction liability, making it potentially preferable in polypharmacy settings [4]. The strong CYP3A4 induction property of enzalutamide requires explicit consideration during compound selection for preclinical combination studies and clinical protocol development.

cytochrome P450 induction drug-drug interactions CYP3A4

Seizure Risk: Enzalutamide Associated with GABA-A Receptor-Mediated CNS Toxicity Not Observed with Darolutamide

Systematic review and meta-analysis of non-steroidal antiandrogens has identified seizure as one of the most well-documented adverse events specifically associated with enzalutamide, attributed to its off-target inhibition of gamma-aminobutyric acid-A (GABA-A) receptors [1]. This effect is mechanistically linked to enzalutamide's moderate BBB penetration (brain-plasma ratio ~27%), which allows sufficient CNS exposure to modulate GABA-A receptor function [2]. Darolutamide, by contrast, has been shown in preclinical studies to have negligible binding affinity to GABA-A receptors, consistent with its minimal BBB penetration [2]. This differential safety profile has been further substantiated by the phase III ARAMIS trial, which demonstrated that darolutamide's neurocognitive effects were similar to placebo, while enzalutamide showed higher rates of CNS-related adverse events [1].

seizure adverse event GABA-A receptor CNS toxicity

Enzalutamide CAS 915087-33-1: Evidence-Based Research and Industrial Application Scenarios


Preclinical Studies Requiring Potent AR Pathway Suppression with CNS Exposure Monitoring

For preclinical prostate cancer xenograft studies where maximal AR pathway suppression is the primary endpoint, enzalutamide provides a well-characterized reference standard with extensive published pharmacokinetic and pharmacodynamic data. The compound's 5- to 8-fold higher AR binding affinity versus bicalutamide [1] and its capacity to reduce AR-responsive gene transcription to approximately 0.10-fold of baseline in LNCaP cells [2] establish it as a high-potency comparator for evaluating novel AR-targeting agents. Researchers must account for enzalutamide's moderate BBB penetration (brain-plasma ratio ~27% [3]) and CNS effects when designing behavioral or neurological endpoints. Standard dosing in murine models is 10 mg/kg oral administration, which induces significant tumor regression in castrate LNCaP/AR xenograft models .

Drug-Drug Interaction Studies Requiring Strong CYP3A4 Inducer as Positive Control

Enzalutamide serves as an established positive control for CYP3A4 induction studies in both in vitro hepatocyte assays and clinical drug-drug interaction protocols. Its classification as a strong CYP3A4 inducer and moderate CYP2C9/CYP2C19 inducer [1] provides a benchmark for evaluating the induction liability of novel chemical entities. Preclinical combination studies involving enzalutamide require careful protocol design to account for its capacity to reduce exposure of co-administered CYP3A4 substrates. When enzalutamide is co-administered with strong CYP2C8 inhibitors, dose reduction to 80 mg/day is recommended to mitigate increased systemic exposure and associated toxicity [4]. This property makes enzalutamide a valuable tool compound for elucidating CYP-mediated metabolism pathways in drug discovery programs.

AR Mutant Screening and Resistance Mechanism Studies

Enzalutamide is extensively characterized against multiple clinically relevant AR mutations, including F876L, F877L, T878A, and W741C, making it a critical reference compound for resistance mechanism studies [1][5]. In the F877L mutant background, both enzalutamide and apalutamide exhibit antagonist-to-agonist conversion, a resistance mechanism not observed with all second-generation antiandrogens [5]. Enzalutamide maintains activity against the W741C mutation, which confers resistance to bicalutamide [1]. For laboratories developing next-generation AR degraders or antagonists, enzalutamide provides a well-documented baseline for comparative efficacy testing across wild-type and mutant AR backgrounds, enabling quantitative assessment of whether novel compounds overcome known resistance mechanisms.

nmCRPC Model Systems Prioritizing Metastasis-Free Survival Endpoints

In preclinical and translational research focused on non-metastatic castration-resistant prostate cancer (nmCRPC), enzalutamide represents the agent with the highest SUCRA ranking (84.22%) for metastasis-free survival among all evaluated second-generation AR inhibitors [6]. This evidence base supports its selection as the comparator of choice in studies where delaying metastatic progression is the primary endpoint. Researchers should note that while enzalutamide demonstrates superiority for MFS, apalutamide shows the greatest benefit for overall survival and time to PSA progression, and darolutamide for progression-free survival [6], indicating that optimal compound selection must align with the specific endpoint hierarchy of the experimental design.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Enzalutamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.